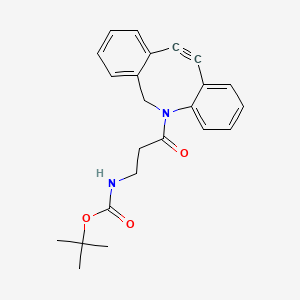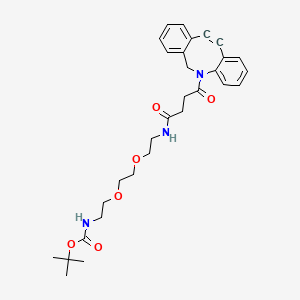
DBCO-PEG2-NH-Boc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG2-NH-Boc: is a polyethylene glycol-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are emerging tools in targeted protein degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG2-NH-Boc involves the conjugation of dibenzocyclooctyne with a polyethylene glycol chain and a Boc-protected amine group. The reaction typically involves the following steps:
Activation of Dibenzocyclooctyne: Dibenzocyclooctyne is activated using a suitable reagent.
Conjugation with Polyethylene Glycol: The activated dibenzocyclooctyne is reacted with polyethylene glycol under controlled conditions.
Protection of Amine Group: The amine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dibenzocyclooctyne and polyethylene glycol are synthesized and purified.
Automated Reaction Systems: Automated systems are used to control reaction conditions, ensuring consistency and high yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): DBCO-PEG2-NH-Boc undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield a free amine.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Deprotection Reactions: Boc deprotection is carried out using acidic reagents such as trifluoroacetic acid.
Major Products Formed:
Triazole Linkages: Formed during SPAAC reactions with azide-containing molecules.
Free Amine: Obtained after Boc deprotection.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of PROTACs: DBCO-PEG2-NH-Boc is used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Bioorthogonal Labeling: Used in bioorthogonal click chemistry for labeling biomolecules without interfering with biological processes.
Medicine:
Targeted Protein Degradation: PROTACs synthesized using this compound are being explored for targeted protein degradation in various diseases, including cancer.
Industry:
Mecanismo De Acción
Mechanism:
Strain-Promoted Alkyne-Azide Cycloaddition: The dibenzocyclooctyne group in DBCO-PEG2-NH-Boc undergoes SPAAC with azide-containing molecules, forming stable triazole linkages.
PROTAC Function: In PROTACs, this compound acts as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein.
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
DBCO-PEG4-NH-Boc: Similar structure with a longer polyethylene glycol chain.
DBCO-PEG8-NH-Boc: Similar structure with an even longer polyethylene glycol chain.
DBCO-NH-PEG2-propionic acid: Contains a carboxylic acid group instead of a Boc-protected amine.
Uniqueness:
Length of Polyethylene Glycol Chain: DBCO-PEG2-NH-Boc has a specific polyethylene glycol chain length, which can influence its solubility and reactivity.
Boc-Protected Amine: The presence of a Boc-protected amine allows for selective deprotection and further functionalization.
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXPPCIPNVSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
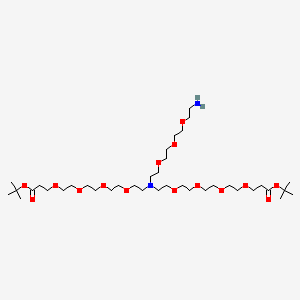
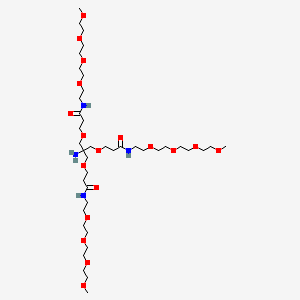
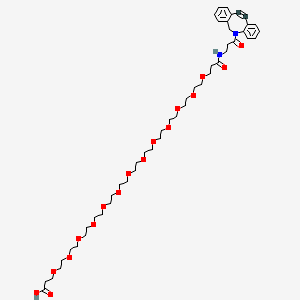
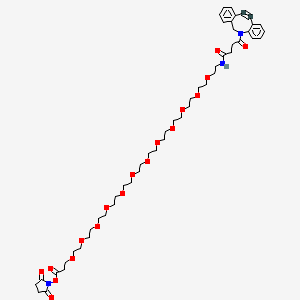
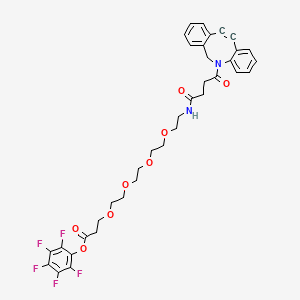
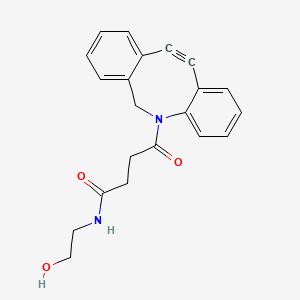
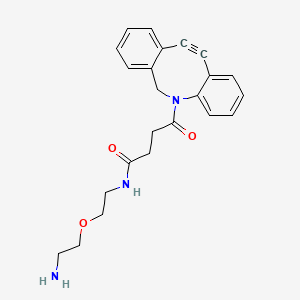
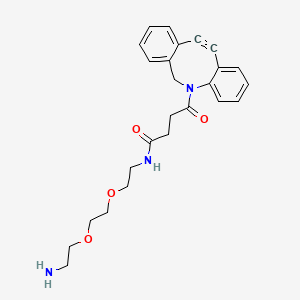


![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)
